molecular formula C8H11NS B1416536 3-[(Methylsulfanyl)methyl]aniline CAS No. 90607-33-3

3-[(Methylsulfanyl)methyl]aniline

Cat. No. B1416536
CAS RN: 90607-33-3
M. Wt: 153.25 g/mol
InChI Key: XLTWZLHQZGDKBF-UHFFFAOYSA-N
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Description

“3-[(Methylsulfanyl)methyl]aniline” is a chemical compound with the CAS Number: 90607-33-3 . It has a molecular weight of 153.25 and is typically in liquid form .


Synthesis Analysis

The synthesis of anilines, including “3-[(Methylsulfanyl)methyl]aniline”, involves various methods and applications, covering both classical and modern approaches . An efficient method for methylation of anilines with methanol has been reported, which involves cyclometalated ruthenium complexes . This hydrogen autotransfer procedure proceeds under mild conditions (60 °C) in a practical manner (NaOH as base) .


Molecular Structure Analysis

The molecular structure of “3-[(Methylsulfanyl)methyl]aniline” can be represented by the InChI Code: 1S/C8H11NS/c1-10-6-7-3-2-4-8(9)5-7/h2-5H,6,9H2,1H3 .


Chemical Reactions Analysis

Arenediazonium salts, which can be formed by the reaction of an aromatic amine with nitrous acid at 0–5°C, are often used to prepare a wide variety of aromatic compounds . The reaction of N-tosyl-2-(cyclo)(alken-2-yl)anilines in the DMSO/SOCl2 system results in the formation of methylsulfanyl (cyclo)alkyl products .


Physical And Chemical Properties Analysis

“3-[(Methylsulfanyl)methyl]aniline” is a liquid at room temperature . It has a molecular weight of 153.25 . The compound is typically stored at room temperature .

Scientific Research Applications

Organic Synthesis

  • Liu, Zheng, and Wu (2017) developed a method for facile assembly of 3-((arylsulfonyl)methyl)indolin-2-ones using anilines as the aryl source. This method efficiently generates sulfonated oxindoles, crucial in pharmaceuticals and agrochemicals (Liu, Zheng, & Wu, 2017).

Chemical Reactions

  • Erkin and Ramsh (2014) explored a domino reaction involving substituted anilines, resulting in the formation of various aniline derivatives. This research contributes to the development of new chemical compounds and potential applications in drug synthesis (Erkin & Ramsh, 2014).

Environmental Applications

  • Liu et al. (2002) isolated a strain capable of degrading aniline and its derivatives, highlighting the environmental significance of aniline compounds in bioremediation and wastewater treatment (Liu et al., 2002).

Spectroscopy and Material Science

  • Richards et al. (2015) studied the structure and spectroscopic properties of N,S-coordinating aniline derivatives, which have implications in materials science and molecular engineering (Richards et al., 2015).

Catalysis and Chemical Processes

  • Bruneau‐Voisine et al. (2017) investigated the mono-N-methylation of anilines, demonstrating the role of manganese pincer-complex in catalysis. This research is significant in the field of catalytic processes and chemical manufacturing (Bruneau‐Voisine et al., 2017).

Polymer Science

  • Şenkul et al. (2012) focused on the synthesis and characterization of aniline-co-3-methyl thiophene copolymer, emphasizing its applications in conducting materials and polymer science (Şenkul et al., 2012).

Advanced Materials

  • Vezzu et al. (2010) explored the electroluminescence applications of aniline derivatives in the production of highly luminescent platinum complexes, relevant in the development of advanced materials for electronic devices (Vezzu et al., 2010).

Safety And Hazards

The compound is classified as dangerous with the signal word "Danger" . It has several hazard statements including H302, H312, H315, H318, H332, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin .

properties

IUPAC Name

3-(methylsulfanylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NS/c1-10-6-7-3-2-4-8(9)5-7/h2-5H,6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLTWZLHQZGDKBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC1=CC(=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(Methylsulfanyl)methyl]aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
T Glachet, X Franck, V Reboul - Synthesis, 2019 - thieme-connect.com
An efficient synthesis of racemic atuveciclib was accomplished in five steps with an excellent 51% overall yield, using cheap reagents and mild reaction conditions. The key …
Number of citations: 17 www.thieme-connect.com

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